Enantiomeric Purity: Nil (R,R,R)-Stereoisomer by Optimized Resolution
The (S,S,S)-enantiomer of this benzyl ester hydrochloride is the stereochemically required intermediate for Ramipril. In standard resolution protocols using S-(+)-mandelic acid, the initially crystallized diastereomeric salt yields the SSS isomer at 98% HPLC area purity with 2% RRR isomer contamination. After a single recrystallization from isopropyl alcohol, the purity reaches 100% SSS isomer with nil detectable RRR isomer by HPLC area %, at 91% recovery yield [1]. This contrasts sharply with prior art resolution methods (e.g., US 4,668,796; WO 2005/049568) that routinely leave 2–4% of the undesired RRR stereoisomer [2].
| Evidence Dimension | Enantiomeric purity (HPLC area %) of (S,S,S)-benzyl ester hydrochloride after resolution and purification |
|---|---|
| Target Compound Data | SSS isomer: 100%; RRR isomer: nil (HPLC area %) |
| Comparator Or Baseline | Prior art resolution (US 4,668,796; WO 2005/049568): SSS isomer contaminated with 2–4% RRR stereoisomer |
| Quantified Difference | Elimination of 2–4% RRR impurity to undetectable levels (nil) |
| Conditions | Resolution with S-(+)-mandelic acid; recrystallization from isopropyl alcohol; HPLC area % analysis |
Why This Matters
Residual (R,R,R)-enantiomer is the pharmacopeial Impurity L in Ramipril tablets, regulated below 0.2%; achieving nil RRR isomer at the intermediate stage eliminates downstream purification burden and ensures API optical purity compliance.
- [1] IPCA Laboratories Limited. Indian Patent 260858, Example 5. Initial resolution: SSS 98%, RRR 2% (HPLC area %); after IPA recrystallization: SSS 100%, RRR nil, Yield 91%. View Source
- [2] IPCA Laboratories Limited. Indian Patent 260858, Background section. Prior art diastereomeric resolution (US 4,668,796; WO 2005/049568; IN 191949; US 2007/0232680) results in 2–4% RRR contamination. View Source
